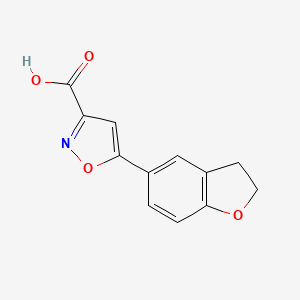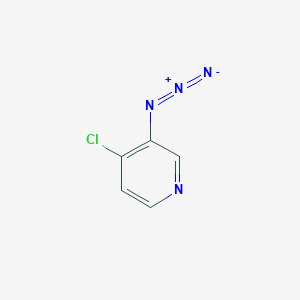
2-((4-Methoxyphenyl)ethynyl)benzaldehyde
概要
説明
2-((4-Methoxyphenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C16H12O2. It is characterized by the presence of a methoxyphenyl group attached to an ethynylbenzaldehyde structure. This compound is known for its light-yellow to yellow powder or crystalline form .
作用機序
Mode of Action
The mode of action of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
生化学分析
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .
Molecular Mechanism
It is known that the compound can inhibit CYP1A2 and CYP2C19 enzymes , which may have implications for its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
The compound is known to be stable when stored in a refrigerator .
Metabolic Pathways
The compound is known to inhibit CYP1A2 and CYP2C19 enzymes , which may suggest its involvement in certain metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-methoxyphenylacetylene and 2-iodobenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
2-((4-Methoxyphenyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-((4-Methoxyphenyl)ethynyl)benzoic acid.
Reduction: 2-((4-Methoxyphenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-((4-Methoxyphenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2-Ethynylbenzaldehyde: Similar structure but lacks the methoxy group.
4-Ethynylbenzaldehyde: Similar structure but with the ethynyl group at a different position.
2-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with an ether linkage instead of an ethynyl group
Uniqueness
2-((4-Methoxyphenyl)ethynyl)benzaldehyde is unique due to the presence of both the methoxy and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-7-13(8-11-16)6-9-14-4-2-3-5-15(14)12-17/h2-5,7-8,10-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUQRLGSISLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2831747.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)







